
Vegfr-2-IN-12
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Vegfr-2-IN-12 is a compound that acts as an inhibitor of the vascular endothelial growth factor receptor 2 (VEGFR-2). VEGFR-2 is a receptor tyrosine kinase that plays a crucial role in angiogenesis, the process of forming new blood vessels. This receptor is involved in various physiological and pathological processes, including tumor growth and metastasis. Inhibitors like this compound are of significant interest in cancer research and therapy due to their potential to block angiogenesis and thereby inhibit tumor growth .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Vegfr-2-IN-12 typically involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. The synthetic route may involve:
Formation of the core structure: This step often involves the construction of a heterocyclic core, which is a common feature in many VEGFR-2 inhibitors.
Functionalization: Introduction of various functional groups to the core structure to enhance the inhibitory activity.
Purification: The final product is purified using techniques such as chromatography to ensure high purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment and large-scale reactors. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
Vegfr-2-IN-12 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, which can alter its electronic properties and reactivity.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can affect the molecule’s stability and activity.
Substitution: Replacement of one functional group with another, which can modify the molecule’s binding affinity to VEGFR-2.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions such as temperature, pH, and reaction time are optimized to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more polar compound, while reduction could produce a more hydrophobic molecule. Substitution reactions can introduce new functional groups that enhance the compound’s inhibitory activity .
Aplicaciones Científicas De Investigación
Vegfr-2-IN-12 has a wide range of scientific research applications, including:
Cancer Research: As an inhibitor of VEGFR-2, this compound is used to study the role of angiogenesis in tumor growth and metastasis.
Industry: The compound is used in the development of new drugs and therapeutic strategies targeting VEGFR-2.
Mecanismo De Acción
Vegfr-2-IN-12 exerts its effects by binding to the ATP-binding site of VEGFR-2, thereby inhibiting its kinase activity. This prevents the receptor from phosphorylating downstream signaling molecules, which in turn inhibits the signaling pathways involved in angiogenesis. The key molecular targets include the phospholipase C gamma-protein kinase C (PLCγ-PKC) pathway, the TSAd-Src-phosphoinositide 3-kinase-Akt (TSAd-Src-PI3K-Akt) pathway, and the SHB-FAK-paxillin pathway .
Comparación Con Compuestos Similares
Vegfr-2-IN-12 can be compared with other VEGFR-2 inhibitors such as:
Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors.
Sorafenib: Another multi-targeted kinase inhibitor used in the treatment of liver, kidney, and thyroid cancers.
Axitinib: A selective inhibitor of VEGFR-1, VEGFR-2, and VEGFR-3, used in the treatment of advanced renal cell carcinoma.
This compound is unique in its specific targeting of VEGFR-2, which may result in fewer off-target effects compared to multi-targeted inhibitors .
Propiedades
Fórmula molecular |
C22H24N6O3S |
|---|---|
Peso molecular |
452.5 g/mol |
Nombre IUPAC |
N-(4-methoxyphenyl)-2-[[4-methyl-3-[(3-methyl-2-oxoquinoxalin-1-yl)methyl]-1,5-dihydro-1,2,4-triazol-5-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C22H24N6O3S/c1-14-21(30)28(18-7-5-4-6-17(18)23-14)12-19-25-26-22(27(19)2)32-13-20(29)24-15-8-10-16(31-3)11-9-15/h4-11,22,26H,12-13H2,1-3H3,(H,24,29) |
Clave InChI |
WEBJLRYAYNCZJV-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=CC=CC=C2N(C1=O)CC3=NNC(N3C)SCC(=O)NC4=CC=C(C=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


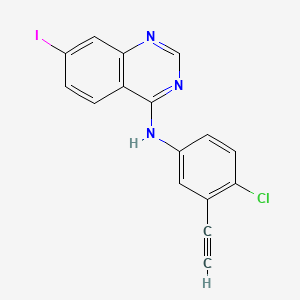
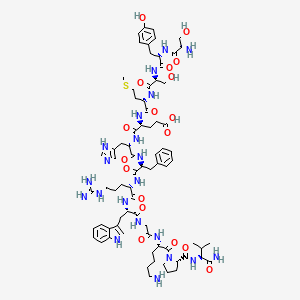
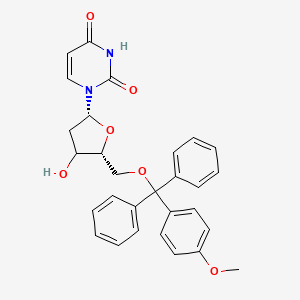
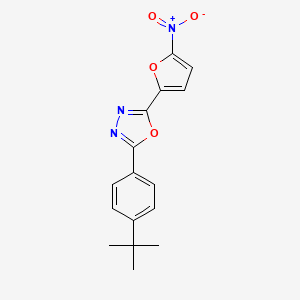
![1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12401863.png)
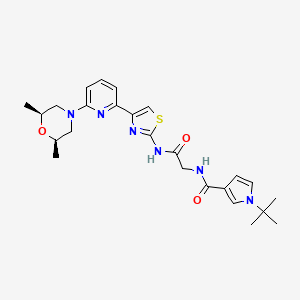
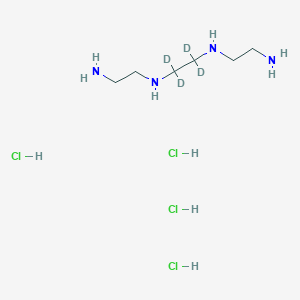




![1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12401913.png)


